Superior 15-Lipoxygenase-1 Inhibitory Potency Compared to In-Class Azetidine Derivatives
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. In contrast, a structurally related azetidine derivative (CHEMBL3951677) exhibited an IC50 of 41.5 µM (41,500 nM) against the same target, representing a nearly 1900-fold difference in potency [2]. This stark difference highlights that the specific substitution pattern on the azetidine core is critical for high-affinity target engagement.
| Evidence Dimension | Inhibitory potency (Ki/IC50) against human 15-LOX-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Related azetidine derivative (CHEMBL3951677): IC50 = 41,500 nM |
| Quantified Difference | Target compound is ~1,886-fold more potent |
| Conditions | Enzymatic assay measuring 15-HPETE formation |
Why This Matters
This potency difference directly impacts the compound's utility in cellular and in vivo models of 15-LOX-1-mediated diseases, such as asthma, atherosclerosis, and certain cancers, where high target engagement at low concentrations is essential.
- [1] BindingDB. (2011). BDBM50417153: Inhibition of human 15-lipoxygenase-1. Entry ID: CHEMBL1270704. View Source
- [2] BindingDB. (2018). BDBM50206312: Inhibition of human 15-LOX-1 by related azetidine derivative. Entry ID: CHEMBL3951677. View Source
